Cas no 866758-51-2 ((3-(N-isopropylsulfaMoyl)-4-Methylphenyl)boronic acid)

(3-(N-Isopropylsulfamoyl)-4-Methylphenyl)boronic acid is a boronic acid derivative featuring an isopropylsulfamoyl substituent, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions. The sulfamoyl group enhances its solubility and stability, while the boronic acid moiety facilitates efficient aryl-aryl bond formation. This compound is particularly useful in pharmaceutical and agrochemical synthesis, where precise functionalization of aromatic systems is required. Its well-defined reactivity profile and compatibility with diverse reaction conditions make it a reliable choice for constructing complex molecular architectures. The methyl substituent further modulates electronic and steric properties, offering additional control in catalytic transformations. Suitable for research and industrial applications requiring high-precision coupling reactions.
(3-(N-isopropylsulfaMoyl)-4-Methylphenyl)boronic acid structure
866758-51-2 structure
Product Name:(3-(N-isopropylsulfaMoyl)-4-Methylphenyl)boronic acid
CAS No:866758-51-2
MF:C10H16BNO4S
MW:257.11434173584
MDL:MFCD28400504
CID:3166199
PubChem ID:86076441
Update Time:2025-05-20

(3-(N-isopropylsulfaMoyl)-4-Methylphenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (3-(N-isopropylsulfaMoyl)-4-Methylphenyl)boronic acid
    • Boronic acid, B-[4-methyl-3-[[(1-methylethyl)amino]sulfonyl]phenyl]-
    • I12525
    • [4-methyl-3-(propan-2-ylsulfamoyl)phenyl]boronic acid
    • 866758-51-2
    • {4-methyl-3-[(propan-2-yl)sulfamoyl]phenyl}boronic acid
    • starbld0017581
    • CS-0456674
    • MDL: MFCD28400504
    • Inchi: 1S/C10H16BNO4S/c1-7(2)12-17(15,16)10-6-9(11(13)14)5-4-8(10)3/h4-7,12-14H,1-3H3
    • InChI Key: OZQBNWICBNCUGL-UHFFFAOYSA-N
    • SMILES: S(C1C=C(B(O)O)C=CC=1C)(NC(C)C)(=O)=O

Computed Properties

  • Exact Mass: 257.0893093g/mol
  • Monoisotopic Mass: 257.0893093g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 339
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 95Ų

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.3±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 454.9±55.0 °C at 760 mmHg
  • Flash Point: 228.9±31.5 °C
  • Vapor Pressure: No data available

(3-(N-isopropylsulfaMoyl)-4-Methylphenyl)boronic acid Security Information

(3-(N-isopropylsulfaMoyl)-4-Methylphenyl)boronic acid Pricemore >>

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(3-(N-isopropylsulfaMoyl)-4-Methylphenyl)boronic acid Related Literature

Additional information on (3-(N-isopropylsulfaMoyl)-4-Methylphenyl)boronic acid

Comprehensive Overview of (3-(N-isopropylsulfaMoyl)-4-Methylphenyl)boronic acid (CAS No. 866758-51-2)

(3-(N-isopropylsulfaMoyl)-4-Methylphenyl)boronic acid (CAS No. 866758-51-2) is a specialized boronic acid derivative widely utilized in organic synthesis, pharmaceutical research, and material science. This compound features a unique sulfonamide group combined with a boronic acid moiety, making it a versatile intermediate for Suzuki-Miyaura cross-coupling reactions. Its molecular structure, characterized by the isopropylsulfamoyl and methylphenyl groups, enhances its reactivity and selectivity in catalytic processes.

The growing demand for boronic acid-based compounds in drug discovery has positioned (3-(N-isopropylsulfaMoyl)-4-Methylphenyl)boronic acid as a critical building block. Researchers frequently search for "boronic acid applications in medicine" or "Suzuki coupling reagents," reflecting its relevance in developing targeted therapies and bioconjugation. Its stability under physiological conditions also makes it a candidate for proteolysis-targeting chimeras (PROTACs), a trending topic in degradation-based therapeutics.

In material science, this compound is explored for its potential in organic electronics and sensor development. Queries like "boronic acid sensors for glucose detection" highlight its role in diagnostic technologies. The sulfonamide group further contributes to its hydrogen-bonding capacity, enabling applications in supramolecular chemistry.

From a synthetic perspective, 866758-51-2 is often discussed alongside "green chemistry alternatives" due to its efficiency in metal-catalyzed reactions with minimal byproducts. Its compatibility with aqueous conditions aligns with the industry's shift toward sustainable synthesis. Analysts note rising searches for "water-tolerant boronic acids," underscoring its environmental advantages.

Quality control of (3-(N-isopropylsulfaMoyl)-4-Methylphenyl)boronic acid is paramount, with HPLC and NMR being standard characterization tools. Suppliers emphasize "high-purity boronic acids" to meet stringent pharmaceutical-grade requirements. Storage recommendations typically include anhydrous conditions to preserve its reactivity.

In summary, CAS No. 866758-51-2 bridges multiple disciplines, from catalysis to biomedicine. Its adaptability to click chemistry and bioorthogonal reactions ensures continued interest, as seen in emerging search trends like "next-generation boronic acid tools." This compound exemplifies innovation at the intersection of chemistry and life sciences.

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